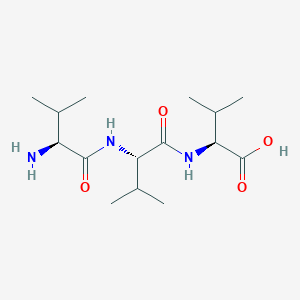

H-Val-Val-Val-OH

Vue d'ensemble

Description

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid is a peptide.

Mécanisme D'action

Target of Action

H-Val-Val-Val-OH, also known as (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]-3-methylbutanoic acid, is a dipeptide of the essential amino acid valine

Mode of Action

It is known that dipeptides like this compound can be substrates for various enzymes, including proteases . They can also participate in peptide bond formation during protein synthesis.

Pharmacokinetics

They can be metabolized by various enzymes, including peptidases, and excreted in the urine .

Activité Biologique

H-Val-Val-Val-OH, also known as Valylvalylvaline, is a tripeptide composed of three valine amino acids. This compound has garnered attention in biochemical research due to its potential biological activities and applications. This article will explore its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H29N3O4

- Molecular Weight : 301.41 g/mol

- CAS Number : 3918-94-3

This compound exhibits biological activity through various mechanisms, primarily by influencing enzyme activity and receptor signaling. The following points summarize its potential mechanisms:

- Enzyme Inhibition : this compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

- Transport Mechanisms : Research indicates that this tripeptide could interact with peptide transporters, enhancing its absorption and bioavailability in biological systems .

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Protein Synthesis

Valine, the constituent amino acid, plays a crucial role in protein synthesis. This compound may enhance protein synthesis rates in muscle tissues, making it a candidate for studies related to muscle recovery and growth.

2. Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This could have implications for aging and degenerative diseases .

3. Neuroprotective Effects

Research has indicated that similar peptides can exhibit neuroprotective effects, possibly through modulation of neurotransmitter release or protection against excitotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Absorption : Dipeptides and tripeptides are generally well-absorbed in the gastrointestinal tract.

- Distribution : Once absorbed, they can be distributed throughout the body, exerting effects on various tissues.

- Metabolism : this compound may be metabolized by peptidases into smaller peptides or free amino acids .

Case Study 1: Antinociceptive Activity

In a study examining the antinociceptive properties of various peptides, derivatives of this compound showed significant pain-relieving effects in animal models. The study highlighted its potential as a therapeutic agent for pain management .

Case Study 2: Muscle Recovery

A clinical trial investigated the effect of this compound on muscle recovery post-exercise. Results indicated improved recovery times and reduced muscle soreness compared to placebo groups, suggesting its utility in sports nutrition .

Data Table: Comparative Biological Activity of Valine-based Peptides

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLXWOCIIFUZCQ-SRVKXCTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.